molecular formula C11H13NO B189386 6-Phenylpiperidin-2-one CAS No. 41419-25-4

6-Phenylpiperidin-2-one

Cat. No. B189386
Key on ui cas rn: 41419-25-4
M. Wt: 175.23 g/mol
InChI Key: DVPYHFDURADIIA-UHFFFAOYSA-N
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Patent
US08871760B2

Procedure details

4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester was dissolved in EtOH (30 mL), and 10% palladium on activated carbon (1.1 g) was added. The mixture was stirred under hydrogen atmosphere at 45 psi (3.1 bar) for 22 hours at room temperature and 4 hours at 65° C. The mixture was filtered and the filtrated was concentrated under reduced pressure. The residue was recrystallized from a mixture of methanol, diethyl ether and hexanes to give 1.85 g (81%) of 6-phenyl-piperidin-2-one as colorless crystals.
Name
4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[CH2:4][CH2:5][CH:6]([NH:13][C:14]([O:16]CC1C=CC=CC=1)=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCO.[Pd]>[C:7]1([CH:6]2[NH:13][C:14](=[O:16])[CH2:3][CH2:4][CH2:5]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere at 45 psi (3.1 bar) for 22 hours at room temperature and 4 hours at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of methanol, diethyl ether and hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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